molecular formula C21H21FN2O2S B2704929 N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide CAS No. 920163-94-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2704929
CAS No.: 920163-94-6
M. Wt: 384.47
InChI Key: AMRVPNBBPUNVEX-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a fluorine atom, a dimethylbenzamide moiety, and a tetrahydrofuran group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the diverse activities observed in other thiazole derivatives . Additionally, more research could be conducted to optimize its synthesis and understand its chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The dimethylbenzamide moiety is then attached through an amide bond formation, and finally, the tetrahydrofuran group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. The tetrahydrofuran group can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-13-5-6-15(10-14(13)2)20(25)24(12-17-4-3-9-26-17)21-23-18-8-7-16(22)11-19(18)27-21/h5-8,10-11,17H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRVPNBBPUNVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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